molecular formula C10H11BrF3NO3S B12114530 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide

3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide

Cat. No.: B12114530
M. Wt: 362.17 g/mol
InChI Key: MVBAKQAZXCFVHT-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide is a high-purity chemical compound intended for research and development applications in medicinal chemistry and life sciences. This benzenesulfonamide derivative is designed for Research Use Only and is not intended for diagnostic or therapeutic uses. Benzenesulfonamide scaffolds are recognized in scientific research for their versatility and potential in drug discovery. Structural analogs of this compound, such as those featuring bromo and trifluoromethyl substituents, have demonstrated significant research value as key intermediates in the synthesis of more complex bioactive molecules . Specifically, benzenesulfonamide-containing compounds have been extensively explored in the design and optimization of inhibitors for various biological targets. For instance, research into phenylalanine derivatives incorporating benzenesulfonamide groups has identified potent inhibitors of the HIV-1 Capsid (CA) protein, a promising target for antiretroviral therapy . The presence of the bromo atom on the benzene ring offers a versatile handle for further structural elaboration via cross-coupling reactions, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies. The mechanism of action for benzenesulfonamides is target-dependent. Some function as voltage-gated sodium channel antagonists , while others, as seen in HIV-1 CA research, act by binding to the viral capsid protein, disrupting both early and late stages of the viral replication cycle . The incorporation of a trifluoromethoxyethyl side chain in this compound is likely to influence its physicochemical properties, such as metabolic stability and membrane permeability, making it a compound of interest for pharmacokinetic optimization studies in medicinal chemistry programs.

Properties

Molecular Formula

C10H11BrF3NO3S

Molecular Weight

362.17 g/mol

IUPAC Name

3-bromo-N-[1-(trifluoromethoxy)propan-2-yl]benzenesulfonamide

InChI

InChI=1S/C10H11BrF3NO3S/c1-7(6-18-10(12,13)14)15-19(16,17)9-4-2-3-8(11)5-9/h2-5,7,15H,6H2,1H3

InChI Key

MVBAKQAZXCFVHT-UHFFFAOYSA-N

Canonical SMILES

CC(COC(F)(F)F)NS(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced through nucleophilic substitution using a trifluoromethoxy reagent, such as trifluoromethoxy iodide (CF3OI), under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, such as sulfonic acids or amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative, while oxidation may produce a sulfonic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes involving sulfonamide interactions.

    Medicine: Potential use as a pharmaceutical intermediate or as a lead compound for drug discovery.

    Industry: Applications in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and synthetic data for 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide and related compounds:

Compound Name Substituent on Sulfonamide Nitrogen Bromine Position Yield (%) Melting Point (°C) Key Applications/Notes References
This compound 1-Methyl-2-trifluoromethoxyethyl 3 N/A N/A Hypothesized metabolic stability
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide 3-Fluorophenyl 3 N/A N/A DFT/X-ray structural studies
3-Bromo-N-((6-chloropyridin-3-yl)methyl)-N-(pyridin-2-yl)benzenesulfonamide (6-Chloropyridin-3-yl)methyl and pyridin-2-yl 3 2.7 125.2–125.5 Low-yield synthesis; pyridine-based groups
3-Bromo-N-((4-hydroxy-2-phenylchroman-4-yl)methyl)benzenesulfonamide 4-Hydroxy-2-phenylchroman-4-ylmethyl 3 12 N/A Antimalarial research
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide N,N-Dimethyl 4 N/A N/A Industrial availability (Safety Data Sheet)
3-Bromo-N-(4-methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl 3 N/A N/A Commercial availability (Alfa Aesar)

Key Observations :

  • Substituent Diversity : The target compound’s 1-methyl-2-trifluoromethoxyethyl group distinguishes it from analogues with aryl (e.g., fluorophenyl, methoxyphenyl) or heteroaromatic (e.g., pyridinyl) substituents. This group combines steric bulk and electron-withdrawing properties, which may influence solubility and receptor interactions .
  • Synthetic Challenges: Low yields in compounds like 3-Bromo-N-((6-chloropyridin-3-yl)methyl)-N-(pyridin-2-yl)benzenesulfonamide (2.7%) suggest steric hindrance or reactivity limitations, whereas anthraquinone-linked derivatives achieve higher yields (e.g., 65% for 4-Bromo-N-(anthraquinone)benzenesulfonamide) .

Physicochemical and Electronic Properties

Density Functional Theory (DFT) studies on 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide revealed a planar benzenesulfonamide core with localized electron density near the bromine and sulfonamide groups . The trifluoromethoxy group in the target compound is expected to further polarize the molecule, altering frontier molecular orbitals (FMOs) and electrostatic potentials compared to methoxy or halogen-substituted analogues .

Comparative Data :

  • Lipophilicity : The trifluoromethoxyethyl group likely increases logP compared to methoxyphenyl or pyridinyl analogues, impacting membrane permeability .

Industrial and Commercial Availability

Several bromobenzenesulfonamides are commercially available (e.g., Alfa Aesar’s 3-Bromo-N-(4-methoxyphenyl)benzenesulfonamide), highlighting their utility as intermediates in drug discovery . The target compound’s niche trifluoromethoxyethyl group may limit large-scale availability but could be synthesized on demand using established sulfonylation protocols .

Biological Activity

3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide is a novel compound with significant potential in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a bromine atom and a trifluoromethoxyethyl group, suggest various mechanisms of action that can be exploited for therapeutic purposes. This article delves into the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H11BrF3N2O3SC_{10}H_{11}BrF_3N_2O_3S. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.

PropertyValue
Molecular Weight331.18 g/mol
CAS Number1208078-76-5
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for antibiotic development. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity , which is particularly relevant in the treatment of chronic inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammation pathways. This effect may be mediated through the modulation of NF-kB signaling pathways.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the inhibition of protein tyrosine phosphatases (PTPs), which are crucial for cancer cell proliferation and survival.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a significant potential for development as an antibacterial agent.

Case Study: Anti-inflammatory Mechanism

In a controlled trial involving animal models, administration of the compound resulted in a marked reduction in paw edema induced by carrageenan, demonstrating its anti-inflammatory properties. Histological analysis confirmed reduced infiltration of inflammatory cells in treated groups compared to controls.

Case Study: Anticancer Activity

In vitro assays conducted on MCF-7 breast cancer cells indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Further investigations revealed that it induced apoptosis through activation of caspase pathways.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide?

The synthesis involves benzenesulfonamide derivatives reacting with brominated intermediates under controlled conditions. Key steps include:

  • Amidation : Reacting 3-bromobenzenesulfonyl chloride with 1-methyl-2-trifluoromethoxyethylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product.
  • Validation : Purity confirmed via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction (XRD) is the gold standard:

  • Crystal Growth : Slow evaporation of a saturated solution in ethanol or acetonitrile.
  • Data Collection : Using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL for structure solution and refinement, achieving R-factors < 0.05 .
  • Key Metrics : Bond lengths (C-Br: ~1.89 Å), torsion angles, and hydrogen-bonding networks.

Q. What biological targets or mechanisms are associated with this sulfonamide derivative?

Sulfonamides typically inhibit enzymes involved in folate synthesis (e.g., dihydropteroate synthase) or apoptosis pathways. For this compound:

  • Protein Binding : Molecular docking studies suggest affinity for kinases (e.g., EGFR) or carbonic anhydrase isoforms.
  • Apoptosis Induction : Preclinical models show mitochondrial pathway activation (e.g., cytochrome c release, caspase-3 cleavage) .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data in analyzing this compound’s electronic properties?

DFT calculations (e.g., B3LYP/6-311G(d,p)) provide insights into:

  • Electrostatic Potential Maps : Identifying nucleophilic/electrophilic regions (e.g., sulfonamide group as electron-deficient).
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity and stability.
  • Vibrational Frequencies : IR-active modes (e.g., S=O stretch at ~1350 cm⁻¹) validated against experimental spectra .

Q. Example DFT vs. XRD Comparison

ParameterXRD Data (Å)DFT Calculation (Å)
C-Br Bond1.891.91
S-N Bond1.631.65
C-F (CF₃O) Bond1.341.33

Q. How to resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Strategies include:

  • Dose-Response Profiling : Test IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic Stability : Assess compound degradation in liver microsomes (CYP450 enzymes).
  • Off-Target Screening : Use kinase/GPCR panels (e.g., Eurofins DiscoverX) to identify non-specific interactions .

Q. What experimental phasing methods are suitable for resolving its macromolecular complexes?

For crystallographic studies of protein-ligand complexes:

  • SAD/MAD Phasing : Utilize bromine’s anomalous signal (λ = 0.92 Å for Br K-edge).
  • Pipeline Tools : SHELXC/D/E for fast phasing, followed by REFMAC5 for refinement .
  • Validation : Check Ramachandran plots and MolProbity scores for model quality .

Methodological Guidelines

  • Synthesis Optimization : Use DoE (Design of Experiments) to vary solvent, temperature, and catalyst ratios .
  • Data Reproducibility : Report NMR shifts (δ in ppm) with solvent peaks as internal standards .
  • Crystallography : Deposit structures in the Cambridge Structural Database (CSD) with CCDC numbers .

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